molecular formula C11H10BrN3OS B11349094 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide

Cat. No.: B11349094
M. Wt: 312.19 g/mol
InChI Key: ZIDSGNISZHNZHR-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with propanoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to modifications in its electronic properties and biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting the bacterial cell membrane. For its anticancer activity, the compound may interfere with specific signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiadiazole derivative with similar antimicrobial and anticancer properties.

    4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial activity and potential as a chemotherapeutic agent.

Uniqueness: N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide stands out due to its specific structural features, such as the presence of the propanamide group, which may enhance its biological activity and selectivity. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for further modifications and applications .

Properties

Molecular Formula

C11H10BrN3OS

Molecular Weight

312.19 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]propanamide

InChI

InChI=1S/C11H10BrN3OS/c1-2-9(16)13-11-14-10(15-17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15,16)

InChI Key

ZIDSGNISZHNZHR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br

Origin of Product

United States

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